molecular formula C20H16O5 B5836243 ethyl 3-(4-methoxyphenyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate

ethyl 3-(4-methoxyphenyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate

Cat. No. B5836243
M. Wt: 336.3 g/mol
InChI Key: XXVSDVHJZIFLCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-methoxyphenyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as EMMDN and is a member of the naphthalene family of compounds. EMMDN has been shown to have a wide range of potential applications in the fields of chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of EMMDN is not yet fully understood. However, it is believed that the compound interacts with certain biomolecules in a specific manner, leading to the observed fluorescence properties. Further research is needed to fully elucidate the mechanism of action of EMMDN.
Biochemical and Physiological Effects:
EMMDN has been shown to have a number of biochemical and physiological effects. For example, the compound has been shown to exhibit antioxidant properties and may have potential applications in the treatment of certain diseases. Additionally, EMMDN has been shown to have antibacterial and antifungal properties, making it a potential candidate for use in the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of EMMDN is its strong fluorescence properties, which make it an ideal candidate for use in fluorescence-based assays. Additionally, the compound is relatively easy to synthesize and has been shown to be stable under a wide range of conditions. However, one limitation of EMMDN is its relatively high cost, which may limit its use in certain research applications.

Future Directions

There are a number of potential future directions for research involving EMMDN. One area of research that holds promise is the development of new fluorescence-based assays for the detection of various biomolecules. Additionally, further research is needed to fully elucidate the mechanism of action of EMMDN and to explore its potential applications in the treatment of disease. Finally, there is potential for the development of new antimicrobial agents based on the antibacterial and antifungal properties of EMMDN.

Synthesis Methods

EMMDN can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with malonic acid and ethyl acetoacetate. The resulting product is then subjected to a series of reactions that ultimately yield EMMDN. This synthesis method has been well-documented in the scientific literature and has been successfully replicated by researchers around the world.

Scientific Research Applications

EMMDN has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of EMMDN as a fluorescent probe for the detection of various biomolecules. EMMDN has been shown to exhibit strong fluorescence properties when bound to certain biomolecules, making it an ideal candidate for use in fluorescence-based assays.

properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-1,4-dioxonaphthalene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O5/c1-3-25-20(23)17-16(12-8-10-13(24-2)11-9-12)18(21)14-6-4-5-7-15(14)19(17)22/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVSDVHJZIFLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=CC=CC=C2C1=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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